![molecular formula C13H17N3O2 B2776315 N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide CAS No. 2188359-98-8](/img/structure/B2776315.png)
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPP is a small molecule inhibitor of a protein called poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mécanisme D'action
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide inhibits the activity of PARP, which is involved in the repair of single-strand DNA breaks. When PARP is inhibited, DNA damage accumulates and leads to cell death, particularly in cancer cells that have a high rate of DNA damage. Additionally, this compound has been shown to activate a protein called AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce tumor growth in animal models. In neurodegenerative disorders, this compound has been found to reduce neuroinflammation and oxidative stress, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to reduce cardiac injury caused by ischemia-reperfusion and improve cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide is its specificity for PARP, which makes it a useful tool for studying the role of PARP in DNA repair mechanisms. Additionally, this compound has been shown to be effective in low concentrations, which reduces the risk of off-target effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for the research on N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide. One direction is to investigate the potential use of this compound in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to study the effects of this compound on other cellular processes, such as autophagy and mitochondrial function. Additionally, the development of more stable and soluble forms of this compound could improve its efficacy in experiments.
Conclusion
In conclusion, this compound is a small molecule inhibitor of PARP that has shown promising therapeutic applications in various diseases. Its mechanism of action involves the inhibition of DNA repair mechanisms and activation of AMPK. This compound has advantages in terms of its specificity and low concentration efficacy, but has limitations in terms of its solubility and stability. Future research on this compound could lead to the development of new cancer therapies and treatments for neurodegenerative and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide involves the reaction of 2-bromo-3-(morpholin-4-yl)pyridine with allylamine in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
N-[(2-Morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy by preventing DNA repair in cancer cells. In neurodegenerative disorders, this compound has been found to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these diseases. In cardiovascular diseases, this compound has been shown to improve cardiac function and reduce injury caused by ischemia-reperfusion.
Propriétés
IUPAC Name |
N-[(2-morpholin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-2-12(17)15-10-11-4-3-5-14-13(11)16-6-8-18-9-7-16/h2-5H,1,6-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGDFMHZQNAXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(N=CC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




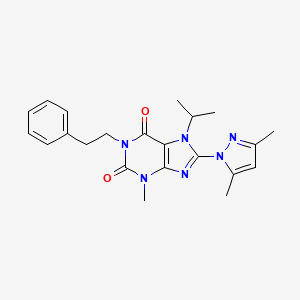
![N-{[(2,6-dimethylphenyl)carbamoyl]methyl}-2-(methylamino)acetamide hydrochloride](/img/structure/B2776239.png)
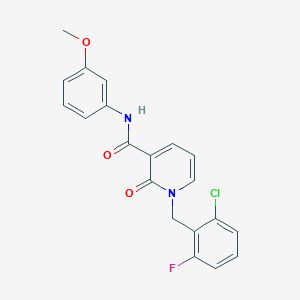
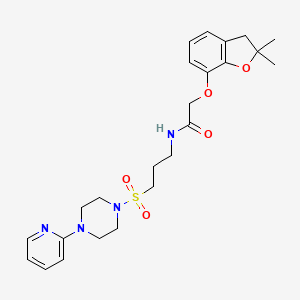
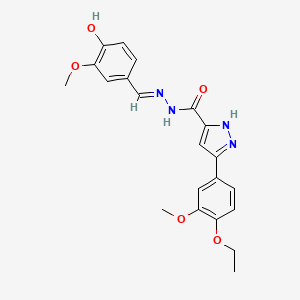

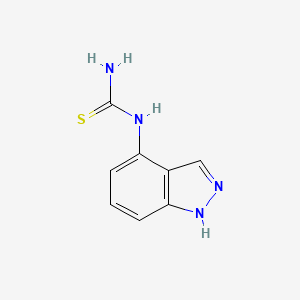
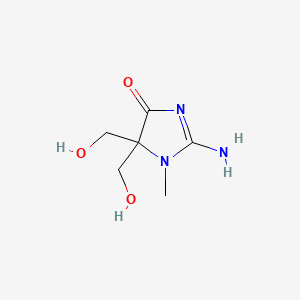

![2-(4-((4-Fluorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2776254.png)
![(4-Chlorophenyl){2-[(2-furylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2776255.png)